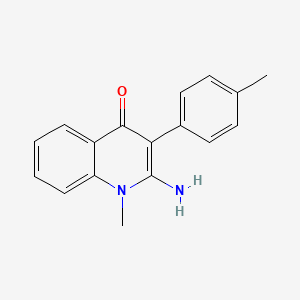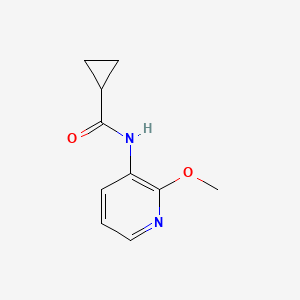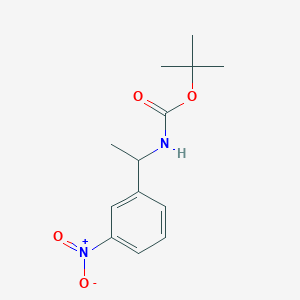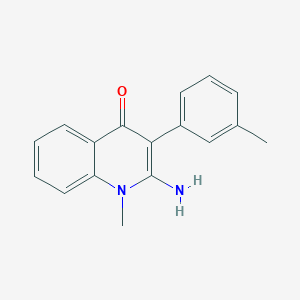
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one, also known as AMMQ, is a heterocyclic compound with a quinoline core structure. It has gained significant attention in recent years due to its potential applications in various scientific fields.
作用機序
The mechanism of action of 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and DNA. It has been suggested that 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication, transcription, and translation. It also interacts with receptors involved in signal transduction pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It has also been reported to possess antiviral activity by inhibiting the replication of viral DNA and RNA. In addition, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one possesses several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized using various methods, making it readily available for research purposes. However, it also possesses several limitations, including its poor solubility, instability, and tendency to form aggregates. These limitations can affect its bioavailability and efficacy in vivo.
将来の方向性
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has great potential for future research in various scientific fields. Some of the future directions for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one research include the development of novel drugs targeting various diseases, the synthesis of new chemical entities with improved biological activities, and the elucidation of its mechanism of action. In addition, the development of new synthetic methods for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one and the optimization of its pharmacokinetic and pharmacodynamic properties are also important areas for future research.
合成法
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Friedlander reaction involves the condensation of an aromatic aldehyde with an amine to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one.
科学的研究の応用
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. In medicinal chemistry, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a lead compound for the development of novel drugs targeting various diseases. In drug discovery, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a scaffold for the synthesis of new chemical entities with improved biological activities. In organic synthesis, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a building block for the synthesis of complex molecules.
特性
IUPAC Name |
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-9-12(10-8-11)15-16(20)13-5-3-4-6-14(13)19(2)17(15)18/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOJASDPJODSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)




![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)